N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a heterocyclic molecule featuring a benzodioxin moiety linked via a sulfanyl-acetamide bridge to a substituted triazolopyrimidinone core. Its structural complexity arises from the fusion of a 1,2,4-triazole ring with a pyrimidinone system, further modified by 5,6-dimethyl substituents and a 7-oxo group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-11-3-4-12-13(7-11)26-6-5-25-12/h3-4,7H,5-6,8H2,1-2H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFEEOFOYIJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, focusing on synthesis, substituents, and heterocyclic frameworks.
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a , 11b , and 12 from feature thiazolo[3,2-a]pyrimidine or pyrimido[2,1-b]quinazoline cores. Key differences include:
- Substituents: 11a and 11b incorporate benzylidene groups (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) and a 5-methylfuran-2-yl substituent. The target compound lacks these but includes a dimethyl-triazolopyrimidinone system. 12 contains a pyrimidoquinazoline scaffold, diverging from the triazolopyrimidinone core of the target.
- Characterization :
Thieno-Pyrimidine Analogs ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS 686772-13-4, ) shares the benzodioxin-sulfanyl-acetamide backbone but differs in its heterocyclic core:
- Core Structure: Thieno[3,2-d]pyrimidin-4-one replaces the triazolopyrimidinone system. Substituents: A 2-methoxyphenyl group at position 3 vs. 5,6-dimethyl groups in the target compound.
Triazolo-Pyrazine Derivatives ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide (CAS 1223946-78-8) shares the triazole motif but incorporates a pyrazine ring instead of pyrimidinone:
- Structural Divergence: Pyrazine (two adjacent nitrogen atoms) vs. pyrimidinone (one nitrogen and a keto group). Substituents: A 2-methoxyphenyl group at position 7 vs. 5,6-dimethyl groups in the target.
- Synthetic Flexibility :
Functional and Pharmacological Implications
- Hydrogen Bonding and Crystal Packing :
- Bioactivity Potential: While and emphasize bioactive plant/marine compounds, the target’s triazolopyrimidinone scaffold is structurally analogous to kinase inhibitors or antimicrobial agents, though specific data are absent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
